![molecular formula C9H9ClN4O2S B14038303 Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate is a heterocyclic compound that belongs to the thiazole and pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolo[5,4-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as poly(ADP-ribose) polymerase-1, which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. Additionally, the compound may interact with other cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[5,4-d]pyrimidines: Another class of compounds with a fused thiazole and pyrimidine ring, known for their antimicrobial and anticancer properties.
Uniqueness
Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl carbamate group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other similar compounds.
Properties
Molecular Formula |
C9H9ClN4O2S |
|---|---|
Molecular Weight |
272.71 g/mol |
IUPAC Name |
ethyl N-(7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C9H9ClN4O2S/c1-3-16-9(15)14-8-13-5-6(10)11-4(2)12-7(5)17-8/h3H2,1-2H3,(H,13,14,15) |
InChI Key |
VVFKWBPGTKRJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)N=C(N=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
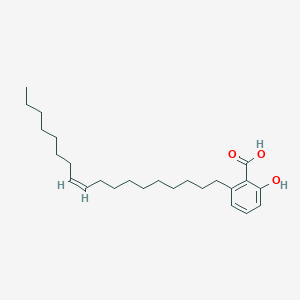
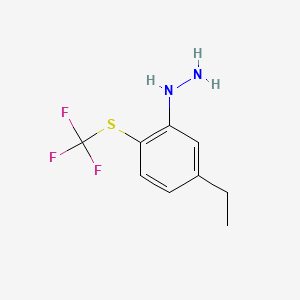

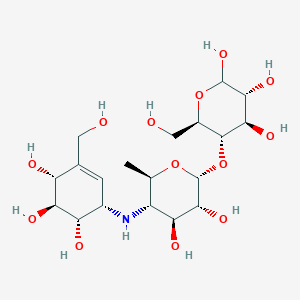
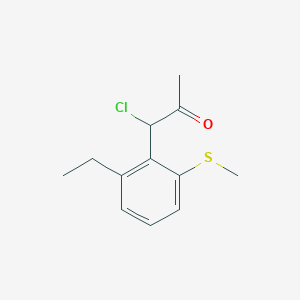
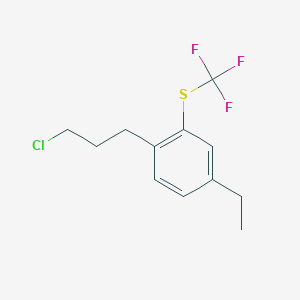
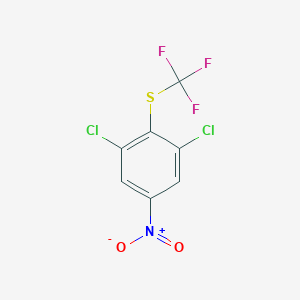
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
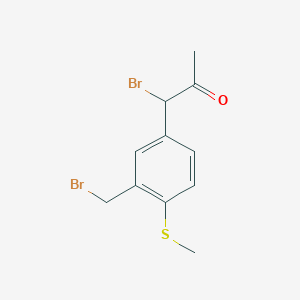
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
